2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C18H20O4. It is known for its unique structure, which includes two methoxyphenyl groups and an ethanone backbone. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxybenzoin: Similar structure with two methoxyphenyl groups.
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Another related compound with hydroxyl groups.
Uniqueness
2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
23659-80-5 |
---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-ethoxy-1,2-bis(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C18H20O4/c1-4-22-18(14-7-11-16(21-3)12-8-14)17(19)13-5-9-15(20-2)10-6-13/h5-12,18H,4H2,1-3H3 |
InChI Key |
XGDJUIWMIKCXJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.